Lumateperone

Descripción

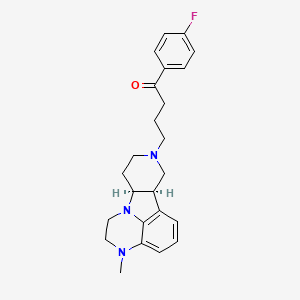

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIIHACBCFLJET-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201101217 | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313369-37-8, 313368-91-1 | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313369-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumateperone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313368911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumateperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMATEPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BSQ12069 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Lumateperone S Neuropharmacological Mechanisms of Action

Comprehensive Analysis of Receptor Binding and Functional Modulations

Lumateperone demonstrates varying affinities for several receptors and transporters, contributing to its therapeutic effects. mdpi.comcaplytahcp.com

Serotonergic System Interactions

This compound significantly interacts with the serotonergic system, primarily through high-affinity antagonism of 5-HT2A receptors and inhibition of the serotonin (B10506) transporter (SERT). mdpi.comnih.govnih.govdrugbank.comcaplytahcp.comwikipedia.orgpsychiatryonline.orgitalianjournalofpsychiatry.itosf.ioamazonaws.comnih.gov

This compound exhibits high-affinity binding to 5-HT2A receptors, with a reported Ki value of 0.54 nM. mdpi.comitalianjournalofpsychiatry.itosf.ionih.gov This high affinity is notably greater than its affinity for dopamine (B1211576) D2 receptors, with a ratio of approximately 60-fold higher affinity for 5-HT2A receptors. nih.govnih.govwikipedia.orgpsychiatryonline.orgitalianjournalofpsychiatry.itosf.ionih.gov Antagonism of 5-HT2A receptors is a characteristic shared by many second-generation antipsychotics and is thought to contribute to antipsychotic efficacy and a reduced risk of extrapyramidal symptoms. nih.govwikipedia.orgitalianjournalofpsychiatry.it Preclinical studies suggest that at lower doses, this compound acts more selectively as a 5-HT2A receptor antagonist. mdpi.com Positron emission tomography (PET) studies in healthy volunteers have shown high occupancy of cortical 5-HT2A receptors at therapeutic doses of this compound. mdpi.com

In addition to 5-HT2A antagonism, this compound also acts as an inhibitor of the serotonin transporter (SERT). mdpi.comnih.govnih.govdrugbank.comcaplytahcp.comwikipedia.orgitalianjournalofpsychiatry.itosf.ioamazonaws.comnih.gov It demonstrates a moderate binding affinity for SERT, with a Ki value of 62 nM. italianjournalofpsychiatry.itosf.ionih.gov Inhibition of SERT leads to increased serotonin concentrations in the synaptic cleft, thereby enhancing serotonergic neurotransmission. caplytahcp.com This SERT inhibition, in conjunction with 5-HT2A antagonism, is suggested to contribute to potential antidepressant effects and may help attenuate the negative symptoms associated with certain neuropsychiatric conditions. nih.govnih.govitalianjournalofpsychiatry.itosf.ionih.gov

The modulation of the serotonergic system by this compound, through 5-HT2A antagonism and SERT inhibition, has functional consequences on neural circuitry. mdpi.comnih.govnih.gov 5-HT2A receptor antagonism is known to influence dopaminergic activity in the brain and can enhance dopamine release in certain pathways, such as the mesocortical pathway. nih.govwikipedia.org This enhancement of dopamine release in the mesocortical pathway is hypothesized to be beneficial for the negative and cognitive symptoms of schizophrenia, which are associated with hypoactivity in this region. wikipedia.org The combined action of 5-HT2A antagonism and SERT inhibition is thought to synergistically modulate serotonergic neurotransmission, potentially contributing to antidepressant effects. mdpi.comitalianjournalofpsychiatry.it

Dopaminergic System Interactions

This compound interacts with the dopaminergic system, particularly at dopamine D2 receptors, exhibiting differential activity depending on the location. mdpi.comnih.govnih.govdrugbank.comcaplytahcp.comwikipedia.orgpsychiatryonline.orgresearchgate.netpharmakb.comnih.goviiab.me

A unique characteristic of this compound's dopaminergic activity is its differential action at D2 receptors: it functions as a partial agonist at presynaptic D2 receptors and an antagonist at postsynaptic D2 receptors. mdpi.comnih.govnih.govdrugbank.comwikipedia.orgitalianjournalofpsychiatry.itosf.ioresearchgate.netnih.govpatsnap.com This dual action contrasts with typical first-generation antipsychotics, which primarily act as antagonists at both pre- and postsynaptic D2 receptors. nih.gov

At presynaptic D2 autoreceptors, this compound's partial agonist activity is thought to modulate dopamine release by providing a level of feedback inhibition. nih.govdrugbank.comwikipedia.orgpsychiatryonline.orgitalianjournalofpsychiatry.itresearchgate.net This can result in reduced presynaptic dopamine release compared to the increased release that can occur with pure D2 antagonism. nih.govdrugbank.com

At postsynaptic D2 receptors, this compound acts as an antagonist, blocking the binding of dopamine. mdpi.comnih.govnih.govdrugbank.comcaplytahcp.comwikipedia.orgitalianjournalofpsychiatry.itosf.ioamazonaws.comnih.govresearchgate.netnih.govpatsnap.com This antagonism at postsynaptic receptors helps to reduce excessive dopaminergic signaling, which is implicated in the positive symptoms of schizophrenia. drugbank.com

This compound exhibits moderate affinity for D2 receptors, with a Ki value of 32 nM. mdpi.comitalianjournalofpsychiatry.itosf.io Studies have shown relatively low striatal D2 receptor occupancy with therapeutic doses of this compound compared to many other antipsychotics. mdpi.comnih.govwikipedia.orgpsychiatryonline.orgosf.io This lower occupancy, combined with the differential activity at pre- and postsynaptic sites, is hypothesized to contribute to a lower risk of extrapyramidal symptoms, which are often associated with high levels of postsynaptic D2 receptor blockade in the nigrostriatal pathway. mdpi.comnih.govcaplytahcp.comwikipedia.orgitalianjournalofpsychiatry.itosf.io this compound appears to show some regioselectivity for D2 receptor activity in the mesolimbic and mesocortical pathways, with lower affinity for the nigrostriatal pathway. mdpi.comnih.govnih.govitalianjournalofpsychiatry.itosf.io

| Receptor/Transporter | Affinity | Ki (nM) | Action | References |

| Serotonin 5-HT2A Receptor | High | 0.54 | Antagonist | mdpi.comitalianjournalofpsychiatry.itosf.ionih.gov |

| Serotonin Transporter (SERT) | Moderate | 62 | Inhibitor | italianjournalofpsychiatry.itosf.ionih.gov |

| Dopamine D2 Receptor | Moderate | 32 | Presynaptic Partial Agonist, Postsynaptic Antagonist | mdpi.comitalianjournalofpsychiatry.itosf.io |

| Dopamine D1 Receptor | Moderate | 52 | May indirectly modulate glutamatergic signaling | jneurosci.orgcaplytahcp.comitalianjournalofpsychiatry.itosf.ionih.gov |

| Histamine (B1213489) H1 Receptor | Low | >100 | Negligible binding | mdpi.comcaplytahcp.comitalianjournalofpsychiatry.itosf.io |

| Serotonin 5-HT2C Receptor | Low | Negligible binding | mdpi.comitalianjournalofpsychiatry.it | |

| Muscarinic Receptors | Low | >100 | Negligible binding | mdpi.comcaplytahcp.comitalianjournalofpsychiatry.itosf.io |

Note: Ki values may vary slightly depending on the specific study and methodology.

Dopamine D1 Receptor Modulation and Downstream Signaling

This compound exhibits moderate affinity for dopamine D1 receptors. mdpi.comcaplytahcp.com This interaction is significant as it is thought to contribute to the indirect activation of glutamatergic N-methyl-D-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. caplytahcp.comdiva-portal.orgintracellulartherapies.comintracellulartherapies.com Activation of D1 receptors by this compound initiates a cascade of events that facilitates NMDA receptor-mediated neurotransmission, particularly in the medial prefrontal cortex (mPFC). diva-portal.orgitalianjournalofpsychiatry.it

Region-Selective Dopaminergic Engagement: Mesolimbic, Mesocortical, and Nigrostriatal Pathways

This compound demonstrates a regional selectivity for dopamine D2 receptor activity, primarily engaging the mesolimbic and mesocortical pathways while exhibiting lower affinity for the nigrostriatal pathway. mdpi.comnih.govmdpi.comitalianjournalofpsychiatry.itosf.io This differential engagement is considered crucial to its therapeutic profile, potentially contributing to antipsychotic efficacy in the mesolimbic and mesocortical regions and a reduced risk of extrapyramidal symptoms associated with significant D2 blockade in the nigrostriatal pathway. mdpi.commdpi.comitalianjournalofpsychiatry.itosf.iowikipedia.org Studies in mice have shown functional mesolimbic/mesocortical selectivity. osf.io

Potential for Dopamine Transporter (DAT) Inhibition

Inhibition of the dopamine transporter (DAT) is considered a unique characteristic of this compound that may contribute to its effectiveness. nih.govresearchgate.nettermedia.plresearchgate.net By inhibiting DAT, this compound can prevent the reuptake of dopamine from the synaptic cleft, leading to increased dopamine levels, particularly in the mesocortical pathway. nih.govresearchgate.net This mechanism is thought to help modulate dopamine neurotransmission and restore balance in signaling. nih.gov

Table 1: this compound's Interaction with Dopamine Receptors and Transporter

| Target | Affinity/Action | Notes |

| Dopamine D1 Receptor | Moderate Affinity, Modulator, Indirect Activator | Contributes to indirect activation of NMDA/AMPA receptors. caplytahcp.comdiva-portal.orgintracellulartherapies.com |

| Dopamine D2 Receptor | Moderate Affinity, Presynaptic Partial Agonist, Postsynaptic Antagonist | Region-selective (mesolimbic/mesocortical > nigrostriatal). mdpi.comnih.govmdpi.comitalianjournalofpsychiatry.itosf.io |

| Dopamine Transporter (DAT) | Inhibition | Prevents dopamine reuptake, increases dopamine in synaptic cleft. nih.govresearchgate.net |

Glutamatergic System Interactions

This compound enhances glutamatergic neurotransmission through modulation of NMDA and AMPA receptors. mdpi.comnih.govdrugbank.comdiva-portal.orgjneurosci.org This modulation is considered a significant aspect of its mechanism of action. nih.gov

Enhancement of N-methyl-D-aspartate (NMDA) Receptor Function via GluN2B Subunit Phosphorylation

This compound enhances NMDA receptor function, partly through increasing the phosphorylation of the GluN2B subunit. mdpi.comnih.govdrugbank.comdiva-portal.orgintracellulartherapies.comitalianjournalofpsychiatry.itosf.ionih.govresearchgate.netjneurosci.orgnih.gov This enhancement of phosphorylation, particularly at tyrosine (Y) 1472 of the GluN2B subunit, has been observed in areas like the nucleus accumbens in mice. mdpi.com The D1 receptor-dependent mechanism is thought to indirectly influence glutamatergic signaling through this phosphorylation of the GluN2B subunit. mdpi.comosf.io This activity may be a crucial contributor to its effects, especially considering that NMDA receptor activity is known to be deficient in some conditions. nih.govdrugbank.comosf.io

Upregulation of Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Activity

This compound also promotes AMPA receptor activity. mdpi.comnih.govdiva-portal.orgjneurosci.org Studies have shown that this compound facilitates both NMDA and AMPA receptor-mediated currents in the mPFC in a dopamine D1-dependent manner. diva-portal.orgnih.gov This potentiation of AMPA receptor-mediated currents in pyramidal cells, potentially due to its ability to activate D1 receptors, may contribute to its effects. diva-portal.org

Table 2: this compound's Interaction with Glutamatergic System

| Target | Mechanism of Action | Notes |

| NMDA Receptor | Enhancement via GluN2B subunit phosphorylation (e.g., at Y1472) mdpi.comnih.govdrugbank.comdiva-portal.orgintracellulartherapies.comitalianjournalofpsychiatry.itosf.ionih.govresearchgate.netjneurosci.orgnih.gov | D1 receptor-dependent indirect influence. mdpi.comosf.io |

| AMPA Receptor | Upregulation/Facilitation of activity mdpi.comnih.govdiva-portal.orgjneurosci.org | Occurs in a dopamine D1-dependent manner in mPFC. diva-portal.orgnih.gov |

Activation of the Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathway

Preclinical research indicates that this compound influences the mammalian Target of Rapamycin (mTOR) signaling pathway. Studies have demonstrated that this compound can increase protein phosphorylation of key proteins within the mTOR pathway. intracellulartherapies.com This activation of the mTOR pathway is thought to contribute to the enhancement of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) trafficking and function. nih.gov The modulation of AMPAR activity via the mTOR pathway is suggested as a mechanism by which this compound may improve cognitive function and alleviate negative symptoms. nih.gov

Data from preclinical studies support the link between this compound and mTOR pathway activation:

| Study Type | Model Organism | Key Finding Related to mTOR | Source |

| Preclinical Study | Mice | Increased protein phosphorylation of key proteins in the mTOR pathway. intracellulartherapies.com | intracellulartherapies.com |

| Preclinical Data | Not specified | Indirect modulation of glutamatergic phosphoprotein with D1-dependent augmentation of AMPA activity via the mTOR pathway. drugbank.comresearchgate.net | drugbank.comresearchgate.net |

D1 Receptor-Dependent Modulation of Glutamatergic Neurotransmission

This compound's interaction with dopamine D1 receptors plays a crucial role in its modulation of glutamatergic neurotransmission. Research indicates that this compound acts as a dopamine D1 receptor modulator or partial agonist. drugbank.comdiva-portal.org This interaction is central to its ability to enhance the activity of both N-methyl-D-aspartate (NMDA) and AMPA receptors. diva-portal.orgosf.io

Specifically, the affinity of this compound for dopamine D1 receptors (with a Ki value of 52 nM) is associated with an increase in the phosphorylation level of the GluN2B subunit of the NMDA receptor. nih.govosf.iomdpi.com This increased phosphorylation enhances the function of NMDA receptors. nih.gov Furthermore, D1 receptor activation by this compound facilitates both NMDA and AMPA receptor-mediated neurotransmission in pyramidal cells, particularly in the prefrontal cortex. diva-portal.orgmdpi.comitalianjournalofpsychiatry.it

Deficits in NMDA receptor-mediated glutamate (B1630785) neurotransmission have been implicated in the pathophysiology of schizophrenia, including cognitive impairments and negative symptoms. diva-portal.orgitalianjournalofpsychiatry.it By enhancing NMDA and AMPA channel activity via a D1 receptor-dependent mechanism, this compound may help normalize glutamatergic tone and ameliorate these deficits. diva-portal.orgitalianjournalofpsychiatry.it

Detailed research findings on D1 receptor-dependent modulation:

| Study Type | Model Organism | Key Finding Related to D1 and Glutamate Modulation | Ki (D1 Receptor) | Source |

| Preclinical Study | Rat mPFC | Facilitated NMDA and AMPA receptor-mediated currents in pyramidal cells in a dopamine D1-dependent manner. diva-portal.orgnih.gov | Not specified | diva-portal.orgnih.gov |

| Preclinical Study | Mice Nucleus Accumbens | Increased phosphorylation level at tyrosine (Y) 1472 of the GluN2B subunit of NMDA receptors. nih.gov | Not specified | nih.gov |

| Preclinical Data | Not specified | Augmentation of both NMDA and AMPA activity via D1-dependent mechanism. drugbank.comresearchgate.net | 52 nM | drugbank.comresearchgate.netitalianjournalofpsychiatry.it |

Integrated Neurotransmitter System Interactions and Synergistic Effects

This compound's therapeutic effects are not solely attributable to its actions on individual neurotransmitter systems but arise from the integrated and potentially synergistic interactions among the serotonergic, dopaminergic, and glutamatergic pathways. nih.govresearchgate.netnih.gov this compound is described as a selective and simultaneous modulator of these key neurotransmitters. researchgate.netmdpi.com

Beyond its modulation of D1 and D2 dopamine receptors and its effects on glutamatergic signaling, this compound also acts as a potent antagonist at 5-hydroxytryptamine 2A (5-HT2A) receptors and inhibits the serotonin transporter (SERT). nih.govdiva-portal.orgmdpi.comdrugbank.com The high affinity for 5-HT2A receptors (Ki = 0.54 nM) is significantly greater than its affinity for D2 receptors (Ki = 32 nM). researchgate.netmdpi.comitalianjournalofpsychiatry.it Inhibition of SERT leads to increased serotonin levels in the synaptic cleft. nih.gov

The combined effects of 5-HT2A antagonism, D2 receptor modulation (presynaptic partial agonism and postsynaptic antagonism), D1 receptor modulation leading to enhanced glutamatergic activity, and SERT inhibition contribute to this compound's unique pharmacological profile. researchgate.netnih.govdiva-portal.orgmdpi.comdrugbank.com This multi-target approach is hypothesized to provide a more balanced modulation of neural circuits implicated in various neuropsychiatric conditions compared to agents targeting single systems. researchgate.netnih.gov The synergistic interplay between these different mechanisms is thought to contribute to its observed efficacy. researchgate.net

Summary of key receptor/transporter interactions:

| Target | This compound Activity | Affinity (Ki) | Source |

| 5-HT2A Receptor | Potent Antagonist | 0.54 nM | nih.govresearchgate.netmdpi.comitalianjournalofpsychiatry.it |

| D2 Receptor (Postsynaptic) | Moderate Antagonist | 32 nM | nih.govmdpi.comitalianjournalofpsychiatry.it |

| D2 Receptor (Presynaptic) | Partial Agonist | Not specified | nih.govmdpi.comdrugbank.com |

| D1 Receptor | Modulator/Partial Agonist | 52 nM | drugbank.comresearchgate.netdiva-portal.orgosf.ioitalianjournalofpsychiatry.it |

| Serotonin Transporter (SERT) | Inhibitor | 62 nM | nih.govresearchgate.netdiva-portal.orgdrugbank.com |

| NMDA Receptor (GluN2B subunit) | Enhanced phosphorylation (indirect via D1) | Not applicable | nih.govdiva-portal.orgosf.iomdpi.com |

| AMPA Receptor | Enhanced activity (indirect via D1 and mTOR) | Not applicable | nih.govdiva-portal.orgosf.io |

This integrated modulation of multiple neurotransmitter systems underlies the proposed mechanisms by which this compound exerts its neuropharmacological effects.

Preclinical Research and Mechanistic Insights of Lumateperone

In Vitro Pharmacological and Biochemical Characterization

In vitro studies provide crucial insights into the direct interactions of lumateperone with specific receptors and transporters, as well as its effects on intracellular signaling cascades.

Quantitative Receptor Binding and Radioligand Displacement Assays

Quantitative receptor binding and radioligand displacement assays are fundamental techniques used to determine the affinity of a compound for specific binding sites on receptors or transporters. These assays involve incubating cell membranes or tissue homogenates containing the target protein with a radiolabeled ligand that selectively binds to the target. The compound of interest is then added at various concentrations to displace the radioligand, and the amount of displaced radioligand is measured to calculate the compound's binding affinity (expressed as Ki). researchgate.net

Preclinical studies utilizing these methods have demonstrated that this compound exhibits a unique binding profile. It shows high-affinity binding to 5-HT2A receptors, with a reported Ki of 0.54 nM. mdpi.comresearchgate.net this compound also demonstrates moderate affinity for D2 receptors (Ki = 32 nM, with selectivity for mesolimbic and mesocortical regions), D1 receptors (Ki = 52 nM), and the serotonin (B10506) transporter (SERT) (Ki = 62 nM). mdpi.comosf.io In contrast, it shows low affinity for α1 adrenergic receptors (Ki = 73 nM), 5-HT2C receptors (Ki = 173 nM), and H1 histamine (B1213489) receptors (Ki > 1000 nM). mdpi.com This distinct binding profile, particularly the high affinity for 5-HT2A receptors and moderate affinity for D2 receptors, differentiates this compound from many other antipsychotics. mdpi.comitalianjournalofpsychiatry.itmdpi.com

| Receptor/Transporter | Binding Affinity (Ki) |

| 5-HT2A Receptor | 0.54 nM mdpi.comresearchgate.net |

| D2 Receptor | 32 nM mdpi.comosf.io |

| D1 Receptor | 52 nM mdpi.comosf.io |

| SERT | 62 nM mdpi.comosf.io |

| α1 Adrenergic Receptor | 73 nM mdpi.com |

| 5-HT2C Receptor | 173 nM mdpi.com |

| H1 Histamine Receptor | > 1000 nM mdpi.com |

Functional profile studies, such as the inhibition of serotonin-induced calcium fluorescence, have further characterized this compound's activity at the 5-HT2A receptor, showing an IC50 of 7 nM. mdpi.comresearchgate.net

Cellular and Molecular Signaling Pathway Investigations

Beyond receptor binding, preclinical research has delved into the cellular and molecular signaling pathways modulated by this compound. These investigations aim to understand the downstream effects of receptor interactions and how they contribute to the compound's therapeutic actions.

This compound has been shown to influence glutamatergic neurotransmission through modulation of NMDA and AMPA receptors. mdpi.comitalianjournalofpsychiatry.it Specifically, it increases the phosphorylation of the GluN2B subunit of NMDA receptors, which is thought to enhance receptor function. mdpi.comnih.govosf.io Additionally, this compound promotes AMPA receptor trafficking and function, potentially through the activation of the mTOR signaling pathway. mdpi.comnih.govnih.gov This modulation of glutamate (B1630785) receptors is hypothesized to contribute to improvements in cognitive function and negative symptoms. mdpi.comnih.gov

This compound also impacts dopaminergic signaling. It acts as a presynaptic D2 partial agonist and a postsynaptic D2 antagonist. portico.orgpsychiatryonline.orgresearchgate.netnih.gov This "dual-method" approach to D2 receptor modulation is relatively unique among antipsychotics and is believed to contribute to a more favorable side-effect profile with reduced extrapyramidal symptoms. mdpi.compsychiatryonline.orgnih.gov Studies have also indicated that this compound activates the signaling protein GSK3 in dopamine (B1211576) D2 receptor-containing neurons. osf.iomdpi.com

Furthermore, this compound's inhibition of the serotonin transporter (SERT) leads to increased serotonin levels in the synaptic cleft. nih.govosf.iowikipedia.org This effect is considered to play a role in its antidepressant properties and potential to reduce negative symptoms of schizophrenia. osf.iowikipedia.org

In Vivo Animal Model Studies

In vivo studies using animal models are essential for evaluating the behavioral and neurobiological effects of this compound in a living system, providing insights into its potential efficacy in psychiatric conditions.

Assessment of Antipsychotic-like Efficacy in Psychiatric Disease Models

Preclinical studies have utilized various animal models to assess the antipsychotic-like efficacy of this compound. These models often mimic certain aspects of psychiatric disorders like schizophrenia.

Evidence suggests that this compound exhibits antipsychotic-like activities in these models. For instance, this compound (at a dose of 0.09 mg/kg administered orally) effectively blocked head-twitch behaviors in mice induced by DOI (2,5-dimethoxy-4-iodoamphetamine hydrochloride), a 5-HT2 agonist. mdpi.comuni.lu This effect is consistent with its potent 5-HT2A receptor antagonism, a mechanism implicated in the action of several antipsychotics.

Animal models, such as the conditioned avoidance response (CAR) test, have also been used to demonstrate the antipsychotic-like effects of this compound. diva-portal.orgdiva-portal.org Studies have shown that this compound significantly reduced avoidance suppression in the CAR test, indicating a reduction in conditioned fear responses relevant to psychotic symptoms. diva-portal.org

Evaluation of Antidepressant-like Effects in Behavioral Paradigms

Beyond its antipsychotic potential, preclinical research has explored the antidepressant-like effects of this compound using various behavioral paradigms in animals.

Studies have indicated that this compound may possess antidepressant-like efficacy. mdpi.comnih.govdrugbank.com In a mouse model of chronic social defeat, which is considered a model for antidepressant-like effects, this compound (1 mg/kg) restored social behavior in defeated mice. diva-portal.orgnih.gov This suggests that this compound can attenuate stress-induced social withdrawal, a symptom relevant to depression.

Furthermore, studies have investigated the impact of this compound on inflammatory markers, which are increasingly linked to mood disorders. This compound has been shown to reduce abnormally elevated levels of key pro-inflammatory cytokines (e.g., IL-1β, IL-6, and TNF-α) in both the brain and serum of mice subjected to an inflammatory challenge. mdpi.comnih.gov It also reduced pro-inflammatory cytokine levels and exhibited anxiolytic-like and antianhedonic-like effects in rats subjected to acute behavioral stress. mdpi.comnih.govjneurosci.org

Neurocognitive Impact and Functional Improvement in Preclinical Models

Preclinical studies have also investigated the effects of this compound on neurocognitive function and functional improvement in animal models, addressing the cognitive deficits often associated with psychiatric disorders.

This compound's modulation of glutamatergic neurotransmission, particularly its enhancement of NMDA and AMPA receptor function, is thought to contribute to improved cognitive function. mdpi.comnih.govitalianjournalofpsychiatry.it Animal models have been used to explore these effects. Studies have shown that this compound facilitates NMDA- and AMPA receptor-mediated neurotransmission in pyramidal cells in a dopamine D1-dependent manner and increases dopamine and glutamate release in the rat medial prefrontal cortex (mPFC). italianjournalofpsychiatry.itdiva-portal.orgdiva-portal.org The mPFC is a brain region crucial for cognitive processes. diva-portal.org These findings suggest that this compound may improve cognitive deficits by enhancing neurotransmission in key brain areas.

In healthy elderly participants, this compound increased verbal learning and memory compared to placebo. osf.io While a trial in dementia patients was discontinued, those treated with this compound showed improved recognition memory and fewer false positive mistakes compared to placebo receivers. osf.io These results, although in a different population, further support the potential for this compound to impact cognitive function.

Neuroanatomical and Neurochemical Correlates of this compound Action

Preclinical studies have extensively investigated the neurobiological profile of this compound, focusing on its neuropharmacology and toxicological characteristics. This compound's mechanism of action is characterized by the simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission, which are key systems implicated in various neuropsychiatric disorders. nih.govdrugbank.comjneurosci.org

At dopamine receptors, this compound exhibits a unique activity profile. It acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors. nih.govdrugbank.compsychiatryonline.orgnih.gov This dual action at the D2 receptor is considered distinct from other antipsychotics. nih.gov this compound also functions as a dopamine phosphoprotein modulator (DPPM). nih.govintracellulartherapies.com This mechanism is believed to contribute to its favorable safety profile, potentially reducing the risk of hyperprolactinemia, akathisia, extrapyramidal symptoms, and other motor side effects. intracellulartherapies.com this compound shows selectivity for receptors in the mesocortical and mesolimbic pathways, with a decreased affinity for receptors in the nigrostriatal pathways. nih.govnih.gov

This compound is a potent antagonist of the serotonin 2A (5-HT2A) receptor, demonstrating an affinity that is significantly higher (approximately 60-fold) than its affinity for D2 receptors. nih.govpsychiatryonline.orgnih.govresearchgate.net This high-affinity binding to 5-HT2A receptors is a characteristic shared with other atypical antipsychotic medications. nih.govmdpi.com In addition to its antagonistic activity at 5-HT2A receptors, this compound also modulates other serotonergic pathways. It acts as an inhibitor of the serotonin reuptake transporter (SERT). nih.govdrugbank.comnih.govmdpi.com This SERT inhibition may contribute to potential antidepressant effects and could play a role in attenuating the negative symptoms associated with certain conditions. nih.govmdpi.com

Furthermore, preclinical data indicate that this compound modulates glutamatergic transmission. nih.govdrugbank.comjneurosci.orgnih.gov This modulation is thought to occur partly through a D1-receptor-mediated mechanism that results in the phosphorylation of GluN2B subunits of NMDA receptors in the mesolimbic pathways of the brain. nih.gov this compound has been found to augment the activities of both NMDA and AMPA receptors in the prefrontal cortex. nih.gov This D1-dependent augmentation of NMDA and AMPA activity via the mammalian target of rapamycin (B549165) (mTOR) pathway has been observed in preclinical studies and is thought to predict potent and rapid antidepressant effects. drugbank.comresearchgate.net The interaction with glutamatergic pathways, in addition to dopaminergic and serotonergic pathways, represents a unique pharmacodynamic profile. nih.gov

Preclinical findings also suggest that this compound might influence inflammatory pathways. Studies in mice and rats subjected to acute immune challenges or stress showed that this compound reduced elevated levels of key proinflammatory cytokines in both brain and serum. jneurosci.org It also altered genes and pathways involved in maintaining tissue integrity and supporting blood-brain barrier function. jneurosci.org This suggests that, in addition to its neurotransmitter modulation, this compound could potentially act by reducing the impact of acute inflammatory challenges. jneurosci.org

The binding affinities of this compound to various receptors have been characterized in preclinical studies:

| Receptor Target | Binding Affinity (Ki) |

| Serotonin 5-HT2A | 0.54 nM researchgate.net |

| Dopamine D2 | 32 nM researchgate.net |

| Dopamine D1 | 52 nM researchgate.net |

| Serotonin Transporter (SERT) | 62 nM researchgate.netmdpi.com |

This compound and its metabolites have shown a lack of significant binding affinity to D3, 5-HT1A, and 5-HT7 receptors, which are targets for some other atypical antipsychotic medications. nih.gov

General Preclinical Safety and Toxicological Evaluation

Preclinical safety and toxicological evaluations of this compound have been conducted in various animal species, including mice, rats, and dogs. nih.gov These studies are crucial for understanding the potential risks associated with the compound prior to extensive human exposure.

Oral administration studies were conducted in mice, rats, and dogs for durations of 3, 6, and 9 months to assess toxicological effects. nih.gov Additionally, studies evaluating the potential for carcinogenicity involved oral administration to rats and mice for up to 21 months. nih.gov

Some preclinical studies, particularly in canine safety studies, revealed certain toxicity findings. intracellulartherapies.combiopharmadive.com These findings led to questions from regulatory bodies, such as the Food and Drug Administration (FDA), regarding potential issues related to long-term exposure in humans. intracellulartherapies.combiopharmadive.com However, it has been argued that there are significant species differences in the metabolism of this compound, and that the toxicities observed in dogs and rats were linked to the formation of aniline (B41778) metabolites which were not present at quantifiable levels in adult humans. intracellulartherapies.combiopharmadive.comfda.gov Despite this, concerns were raised regarding potential exposure and metabolism in infants exposed via breast milk, as it was unknown if infants would exhibit comparable metabolic and elimination pathways to adults. fda.gov

Neurohistopathology results from two-year rodent carcinogenicity studies in rats and mice revealed retinal degeneration and pigmentation in rats. fda.gov Retinal degeneration was considered related to the test article based on increased incidence and severity compared to concurrent controls, and pigmentation was noted in multiple organ systems. fda.gov

Ongoing preclinical safety studies continue to monitor for toxicities, including those related to metabolites seen in animal species but not yet observed in humans. intracellulartherapies.com

| Preclinical Study Type | Species | Duration | Key Findings |

| General Toxicity | Mice, Rats, Dogs | 3, 6, 9 months nih.gov | Toxicological effects assessed. nih.gov |

| Carcinogenicity | Rats, Mice | Up to 21 months nih.gov | Retinal degeneration and pigmentation observed in rats. fda.gov |

| Canine Safety Studies | Dogs | Not specified | Some toxicity observed. intracellulartherapies.combiopharmadive.com |

Despite some preclinical findings in animal models, particularly concerning aniline metabolites and observations in long-term rodent studies, data has been presented to suggest species differences in metabolism. intracellulartherapies.combiopharmadive.com The translation of these preclinical findings to human risk requires careful consideration of these metabolic differences.

Pharmacokinetic Profile and Biotransformation of Lumateperone

Absorption Dynamics and Systemic Distribution

Following oral administration, lumateperone is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours. mdpi.comitalianjournalofpsychiatry.it The absolute bioavailability of this compound capsules is approximately 4.4%. mdpi.commedcentral.com Steady-state concentrations are generally achieved after about five days of once-daily administration. mdpi.comnih.gov The systemic exposure to the drug increases in a roughly dose-proportional manner. mdpi.com It is noteworthy that there is considerable inter-individual variability in the pharmacokinetic parameters of this compound. mdpi.comitalianjournalofpsychiatry.it

The administration of this compound with a high-fat meal can affect its absorption dynamics, leading to a 33% decrease in Cmax and a 9% increase in the total exposure (AUC), with a delay in the time to reach maximum concentration (Tmax) by about one hour. mdpi.comnih.gov

This compound exhibits high permeability and is a substrate for Multidrug Resistance Protein 1 (MDR1), which facilitates its ability to cross the blood-brain barrier. mdpi.comnih.gov The drug is highly lipophilic at a physiological pH of 7.4, which aids its absorption in the small intestine. nih.govdrugbank.com In terms of distribution, this compound is extensively bound to human plasma proteins, with a binding rate of 97.4%. mdpi.commdpi.com Following intravenous administration, the volume of distribution is approximately 4.1 L/kg. mdpi.comitalianjournalofpsychiatry.itmdpi.com

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1–2 hours mdpi.comitalianjournalofpsychiatry.it |

| Absolute Bioavailability | 4.4% mdpi.com |

| Plasma Protein Binding | 97.4% mdpi.commdpi.com |

| Volume of Distribution (intravenous) | ~4.1 L/kg mdpi.comitalianjournalofpsychiatry.itmdpi.com |

| Time to Steady State | ~5 days mdpi.comnih.gov |

Extensive Metabolic Pathways and Metabolite Characterization

This compound undergoes extensive metabolism in the body, resulting in the formation of over 20 different metabolites. mdpi.comitalianjournalofpsychiatry.itmedcentral.com The metabolic processes are complex, involving multiple enzymatic pathways. italianjournalofpsychiatry.itmdpi.com Glucuronidated metabolites are significant, accounting for about 51% of the total plasma radioactivity after a single radiolabeled dose, while the parent drug constitutes approximately 2.8%. medcentral.comnih.gov

The biotransformation of this compound is mediated by several enzyme systems. Phase I metabolism involves cytochrome P450 (CYP) isoenzymes, including CYP3A4, CYP2C8, and CYP1A2. italianjournalofpsychiatry.itmedcentral.comnih.gov Aldo-keto reductases (AKRs), particularly AKR1C1, AKR1B10, and AKR1C4, also play a role in the reduction of the carbonyl side chain. italianjournalofpsychiatry.itmedcentral.comnih.gov

Phase II metabolism is predominantly carried out by uridine (B1682114) 5′-diphospho-glucuronosyltransferases (UGT), with glucuronidation being a major metabolic pathway in humans. mdpi.comnih.gov Specific UGT isozymes involved in the metabolism of this compound and its metabolites include UGT1A1, UGT1A4, and UGT2B15 for the parent compound. mdpi.commedcentral.comnih.gov

Two major pharmacologically active metabolites of this compound have been identified: IC200131 and IC200161. mdpi.comnih.gov

IC200131 is the primary active metabolite in humans, formed through the reduction of the carbonyl side chain by ketone reductase. mdpi.comdrugbank.com

IC200161 is another active metabolite, formed through N-desmethylation, a process primarily mediated by CYP3A4. italianjournalofpsychiatry.itmdpi.comdrugbank.com

Significant differences in the metabolic pathways of this compound have been observed between humans and non-clinical species like rats. mdpi.comnih.gov

In humans , the primary metabolic route is the reduction of the ketone in the butyrophenone (B1668137) side chain, leading to the formation of the reduced carbonyl metabolite IC200131. mdpi.comnih.govresearchgate.net Glucuronidation also appears to be a more predominant pathway in humans. nih.govresearchgate.net

In non-clinical species , the main pathway involves the demethylation of the piperazine (B1678402) ring, resulting in the N-desmethyl metabolite IC200161. mdpi.comnih.govresearchgate.net

A study investigating the biotransformation in rat, dog, and human liver microsomes found that the main metabolic pathways included N-demethylation, carbonylation, dehydrogenation, and piperazine ring cleavage. nih.gov Importantly, no unique metabolites were identified in human liver microsomes that were not present in the other species tested. nih.gov

Table 2: Major Metabolic Pathways and Metabolites of this compound

| Pathway | Key Enzymes | Major Metabolite(s) | Predominant Species |

| Ketone Reduction | Aldo-keto reductases (e.g., AKR1C1) nih.gov | IC200131 mdpi.commdpi.com | Humans mdpi.comnih.gov |

| N-desmethylation | CYP3A4 mdpi.comdrugbank.com | IC200161 mdpi.commdpi.com | Non-clinical species (e.g., rats) mdpi.comnih.gov |

| Glucuronidation | UGTs (e.g., UGT1A1, UGT1A4, UGT2B15) mdpi.commedcentral.com | Glucuronidated conjugates medcentral.com | Humans mdpi.comnih.gov |

Excretion Routes and Elimination Kinetics

The elimination of this compound and its metabolites occurs through both renal and fecal routes. A human mass balance study showed that approximately 58% of a radioactive dose was recovered in the urine and 29% in the feces. mdpi.commedcentral.comdrugbank.com Less than 1% of the administered dose is excreted as unchanged this compound in the urine. mdpi.commdpi.com The metabolites of this compound are highly water-soluble, which facilitates their complete excretion. mdpi.comdrugbank.com

The elimination half-life of this compound is reported to be approximately 18 hours following intravenous administration and ranges from 13 to 21 hours after oral administration. mdpi.comitalianjournalofpsychiatry.itdrugbank.com The primary active metabolites, IC200131 and IC200161, have reported half-lives of 21 and 20 hours, respectively. mdpi.comdrugbank.comnih.gov The clearance of this compound is estimated to be around 27.9 L/hour. mdpi.com

Clinical Investigations and Efficacy of Lumateperone in Neuropsychiatric Disorders

Methodological Approaches in Clinical Trial Design

Randomized Controlled Trials (RCTs) in Acute Schizophrenia

Randomized controlled trials have been a cornerstone in evaluating lumateperone for the treatment of acute schizophrenia. These studies typically involve randomizing patients to receive either this compound or a placebo to determine the compound's efficacy against a control. The primary efficacy endpoint in these trials is commonly the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score, a widely used scale for assessing symptom severity in schizophrenia. iiab.menih.govpharmakb.comuni.lunih.gov

Clinical Trials for Major Depressive Episodes in Bipolar I and II Disorder (Monotherapy and Adjunctive)

Clinical trials have also explored the utility of this compound for treating major depressive episodes associated with bipolar I and II disorders. These studies have been conducted as both monotherapy trials, where this compound is the sole treatment, and adjunctive trials, where it is administered in addition to existing mood stabilizers like lithium or valproate. iiab.mepharmakb.comuni.lu The primary efficacy endpoint in these bipolar depression trials is typically the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score, a standard measure of depressive symptom severity. iiab.me

Active Comparator Studies and Assay Sensitivity Considerations

Some clinical trial designs have included active comparators to provide context for this compound's efficacy and to assess assay sensitivity. nih.govnih.gov Assay sensitivity refers to the ability of a study to distinguish an effective treatment from placebo. The inclusion of an active comparator known to be effective for the condition helps demonstrate that the trial design is capable of detecting a treatment effect if one exists.

Open-Label Extension and Safety Switching Studies

Following acute treatment trials, open-label extension studies have been conducted. These studies allow patients who completed the acute phase to continue receiving this compound in an open-label fashion. nih.gov Safety switching studies have also been utilized to evaluate the effects of transitioning patients from other antipsychotic medications to this compound. nih.gov

Neuroimaging Studies: Positron Emission Tomography (PET) for Receptor Occupancy Analysis

Positron Emission Tomography (PET) imaging has been employed in clinical investigations to assess the receptor occupancy of this compound in the brain. These studies provide insights into how this compound interacts with its intended targets, such as serotonin (B10506) 5-HT2A receptors, dopamine (B1211576) D2 receptors, and serotonin transporters, at clinically relevant doses. PET imaging helps to confirm target engagement and understand the pharmacodynamic profile of the compound.

Efficacy Outcomes Across Clinical Indications

Clinical trials have reported efficacy outcomes for this compound in both schizophrenia and bipolar depression.

In studies of acute schizophrenia, this compound has demonstrated a statistically significant improvement in the PANSS total score compared to placebo. iiab.menih.govpharmakb.comuni.lunih.gov

For major depressive episodes in bipolar I and II disorder, clinical trials have shown that this compound significantly reduced MADRS total scores compared to placebo in both monotherapy and adjunctive settings. iiab.mepharmakb.comuni.lu For instance, one study (Study 404) reported a change in MADRS total score of 4.6 compared to placebo. iiab.me While one monotherapy study (Study 404) met its primary endpoint, another (Study 401) did not. iiab.me

Data from these studies support the efficacy of this compound in reducing symptom severity in both acute schizophrenia and bipolar depression.

Here is a summary of efficacy findings from selected studies:

| Indication | Study Type | Primary Endpoint Change (vs Placebo) | Key Finding |

| Acute Schizophrenia | RCT | PANSS Total Score | Statistically significant improvement vs placebo. iiab.menih.govpharmakb.comuni.lunih.gov |

| Bipolar Depression | Monotherapy RCT (Study 404) | MADRS Total Score | Statistically significant reduction vs placebo (4.6 point difference). iiab.me |

| Bipolar Depression | Monotherapy RCT (Study 401) | MADRS Total Score | Did not meet primary endpoint. iiab.me |

| Bipolar Depression | Adjunctive RCT (Study 402) | MADRS Total Score | Data expected/available (depending on timing of search results). iiab.me |

Note: This table is intended to be interactive and sortable based on the data presented.

This compound in Schizophrenia: Symptom Reduction and Functional Improvement

This compound has demonstrated efficacy in reducing symptoms of schizophrenia in clinical trials. italianjournalofpsychiatry.itresearchgate.netpsychiatryonline.orgnih.gov Studies have evaluated its impact on positive, negative, and cognitive symptoms, as well as global clinical impression and quality of life. italianjournalofpsychiatry.itpatsnap.compsychiatryonline.orgpharmacytimes.comclinicaltrials.govresearchgate.netcaplytahcp.com

Positive Symptoms: Hallucinations and Delusions

In multicenter phase III schizophrenia studies, this compound has shown statistically significant reductions in positive symptoms, such as hallucinations and delusions. patsnap.compsychiatryonline.orgresearchgate.netcaplytahcp.com For instance, in one trial, reductions in Positive and Negative Syndrome Scale (PANSS) scores, which measure symptom severity, were significantly superior with this compound compared to placebo. psychiatryonline.org Another phase III trial (Study 301) involving patients with acute schizophrenia showed that this compound 42 mg significantly improved symptoms from baseline, with effects observed by day 8 and a notable reduction in PANSS by day 28. italianjournalofpsychiatry.it

Negative Symptoms: Apathy and Anhedonia

Clinical trials suggest that this compound is effective in reducing negative symptoms of schizophrenia. mdpi.comresearchgate.netresearchgate.netnih.gov While phase III studies have not specifically focused on populations enriched for negative symptoms, some research indicates potential efficacy. tandfonline.com this compound's mechanism of action, including its activity at serotonin 5-HT2A receptors and serotonin transporters, may contribute to its effect on negative symptoms. wikipedia.orgmdpi.comresearchgate.net

Cognitive Deficits: Attention, Memory, and Executive Function

This compound's modulation of glutamatergic neurotransmission may contribute to improvements in cognitive function, which are not typically seen with some other second-generation antipsychotics. mdpi.comresearchgate.net Studies suggest that this compound can effectively treat cognitive dysfunction in schizophrenia. researchgate.netnih.gov Its low binding affinity for receptors associated with cognitive side effects, such as H1 histaminergic and muscarinic receptors, is also noted. italianjournalofpsychiatry.itnih.gov

Global Clinical Impression and Quality of Life Measures

Improvements in global functioning have been measured by scales such as the PANSS and Clinical Global Impression-Severity (CGI-S) in schizophrenia trials. italianjournalofpsychiatry.itpatsnap.comresearchgate.netcaplytahcp.com this compound has demonstrated improvements in CGI-S evaluations. italianjournalofpsychiatry.itcaplytahcp.com While some studies have examined patient quality of life using tools like the Quality of Life Enjoyment and Satisfaction Questionnaire – Short Form (Q-LES-Q-SF), this is sometimes evaluated as a secondary outcome. nih.govintracellulartherapies.com

This compound in Bipolar Depression: Antidepressant Efficacy

This compound has demonstrated efficacy in treating depressive episodes associated with bipolar I and bipolar II disorders. wikipedia.orgpharmakb.compatsnap.comoup.comclinicaltrials.govcaplytahcp.comijmtlm.orgnih.gov It is approved for use as both monotherapy and adjunctive therapy with lithium or valproate. wikipedia.orgpharmakb.comcaplytahcp.comijmtlm.org

Reductions in Depressive Symptom Severity

Clinical trials have shown robust reductions in depressive symptom scores in patients with bipolar depression treated with this compound. wikipedia.orgpatsnap.comoup.comclinicaltrials.govresearchgate.net Studies using standardized depression rating scales, such as the Montgomery–Åsberg Depression Rating Scale (MADRS) and the Clinical Global Impression–Severity (CGI-S), have found significant antidepressant effects compared to placebo. patsnap.comoup.comcaplytahcp.comintracellulartherapies.comijmtlm.orgnih.gov

In a pivotal phase III study (ITI-007-404), this compound 42 mg met the primary endpoint for improvement in depression as measured by the change from baseline on the MADRS total score compared to placebo. intracellulartherapies.comnih.gov Significant MADRS superiority for this compound over placebo was observed in patients with both bipolar I and bipolar II disorders. intracellulartherapies.comnih.gov this compound 42 mg also met the key secondary endpoint, the CGI-BP-S Total Score. intracellulartherapies.com Improvement in MADRS scores has been observed as early as the first week of treatment in some studies. patsnap.com

Table 1: Summary of MADRS and CGI-BP-S Results in a Bipolar Depression Study (ITI-007-404)

| Measure | This compound 42 mg (N=188) Change from Baseline (LS Mean) | Placebo (N=189) Change from Baseline (LS Mean) | Least Squares Mean Difference (vs. Placebo) | Effect Size | p-value |

| MADRS Total Score | -16.7 | -12.1 | -4.6 | -0.56 | < 0.0001 |

| CGI-BP-S Total Score | -2.9 | -2.0 | -0.9 | -0.46 | < 0.0001 |

Data extracted from search results nih.gov. LS Mean = Least Squares Mean; MADRS = Montgomery–Åsberg Depression Rating Scale; CGI-BP-S = Clinical Global Impressions Scale-Bipolar Version severity scale.

A post-hoc analysis of Study 404 evaluating the shift in severity of depression symptoms assessed by MADRS single-item scores showed that this compound 42 mg significantly improved each of the 10 MADRS symptom items at day 43 compared to placebo. intracellulartherapies.com A higher percentage of patients treated with this compound shifted from severe to moderate/mild or no illness based on these single-item scores. intracellulartherapies.com

Table 2: Categorical Shift in MADRS Single-Item Severity (this compound vs. Placebo) - Post-hoc Analysis of Study 404

| MADRS Item | Higher % of this compound Patients Shifting from Severe to Moderate/Mild or No Illness vs. Placebo (Qualitative Finding) |

| Apparent sadness | Yes intracellulartherapies.com |

| Reported sadness | Yes intracellulartherapies.com |

| Inner tension | Yes intracellulartherapies.com |

| Reduced sleep | Yes intracellulartherapies.com |

| Reduced appetite | Yes intracellulartherapies.com |

| Concentration difficulties | Yes intracellulartherapies.com |

| Lassitude | Yes intracellulartherapies.com |

| Inability to feel | Yes intracellulartherapies.com |

| Pessimistic thoughts | Yes intracellulartherapies.com |

| Suicidal thoughts | Yes intracellulartherapies.com |

Impact on Mood Stabilization and Risk of Affective Switching

Clinical trials have demonstrated that this compound is effective and well-tolerated in patients experiencing depressive episodes associated with bipolar I or II disorder, both as monotherapy and as adjunctive therapy with lithium or valproate. italianjournalofpsychiatry.itwikipedia.orgiiab.me Studies in bipolar depression have shown significant improvement in depressive symptoms as measured by scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Clinical Global Impressions Scale–Bipolar Version severity scale (CGI-BP-S). intracellulartherapies.compsychiatryonline.org For instance, a Phase 3 study (Study 404) in patients with bipolar I or II depression demonstrated a statistically significant improvement in MADRS total score compared to placebo. intracellulartherapies.com Another Phase 3 trial confirmed significant improvement in MADRS and CGI-BP-S scores in patients with bipolar I or II depression treated with this compound 42 mg/day compared to placebo. psychiatryonline.org

While traditional antidepressants have raised concerns about the risk of manic switching in bipolar disorder, particularly in bipolar I, studies on newer antipsychotics like this compound have aimed to address this. mdedge.com this compound's mechanism of action and clinical trial data suggest a favorable profile in this regard, though the risk of affective switching is a critical consideration in the long-term management of bipolar disorder. mdedge.com

Comparative Efficacy Profiles with Other Antipsychotics

Clinical trials have compared the efficacy of this compound with other antipsychotics, notably risperidone (B510). In studies of acute schizophrenia exacerbation, this compound 42 mg demonstrated comparable antipsychotic efficacy to risperidone 4 mg, with significant reductions in Positive and Negative Syndrome Scale (PANSS) scores. italianjournalofpsychiatry.it this compound also showed greater improvements in depressive symptoms and social functioning, particularly in patients with comorbid depression. italianjournalofpsychiatry.it

A review comparing this compound, aripiprazole, brexpiprazole, and cariprazine (B1246890) highlighted that efficacy for shared indications appears comparable among these newer atypical antipsychotics. nih.gov Differences were more apparent in their adverse effect profiles. nih.gov

In the treatment of bipolar depression, a network meta-analysis comparing FDA-approved atypical antipsychotics found that this compound, cariprazine, lurasidone, olanzapine, and quetiapine (B1663577) all showed significantly greater odds of response rate compared to placebo. cambridge.org this compound ranked third in terms of response rate compared to placebo in this analysis. cambridge.org

Responder and Remitter Analyses in Clinical Populations

Responder and remitter analyses provide further insight into the clinical impact of this compound. In the context of bipolar depression, a responder is typically defined as a patient achieving a certain percentage of improvement from baseline on a rating scale (e.g., ≥50% decrease in MADRS total score), while remission is defined by achieving a low absolute score on the scale (e.g., MADRS total score ≤12 or ≤10). cambridge.orgclinicaltrialsregister.euclinicaltrialsregister.eu

In a Phase 3 study (Study 404) for bipolar depression, this compound 42 mg demonstrated a higher percentage of patients achieving a response compared to placebo. intracellulartherapies.com A pooled analysis of bipolar depression studies (Studies 401 and 404) also evaluated shifts in the severity of depressive symptoms, showing a higher percentage of this compound patients shifting from severe to moderate/mild or no illness compared to placebo. intracellulartherapies.com

In clinical trials for schizophrenia, responder analyses have also been conducted based on improvement in PANSS total scores. nih.gov For example, in one randomized clinical trial, a responder analysis indicated that a notable percentage of patients treated with this compound showed a 30% or greater improvement in PANSS total score. nih.gov

Assessment of Tolerability and Safety in Clinical Research (Academic framing)

The tolerability and safety profile of this compound have been key areas of focus in clinical research. Studies have consistently reported a favorable safety profile compared to many other antipsychotics. italianjournalofpsychiatry.itmdpi.comnih.gov

Extrapyramidal Symptoms (EPS) Profile: Akathisia, Dystonia, Parkinsonism, Tardive Dyskinesia

A significant advantage highlighted in clinical trials is this compound's low propensity for causing extrapyramidal symptoms (EPS), including akathisia, dystonia, parkinsonism, and tardive dyskinesia. italianjournalofpsychiatry.itmdpi.comnih.govpsychiatryonline.orgnih.govvancehowertonpharmacy.comcaplytahcp.comcaplytahcp.com Pooled analyses of clinical trials in schizophrenia have shown that the incidence rates for movement disorders and other dopamine blockade-related side effects are significantly lower with this compound compared to drugs like risperidone. nih.govpatsnap.comresearchgate.net This is attributed, in part, to its unique mechanism of action, including lower dopamine D2 receptor occupancy at therapeutic doses compared to many other atypical antipsychotics. mdpi.compsychiatryonline.orgoup.com

In a Phase 3 study in bipolar depression, the incidence of EPS-related treatment-emergent adverse events was low and similar to that observed with placebo. psychiatryonline.orgnih.gov Similarly, in short-term schizophrenia trials, measures of EPS, akathisia, and dyskinesia using standardized rating scales (Simpson-Angus Scale, Barnes Akathisia Rating Scale, Abnormal Involuntary Movement Scale) showed minimal changes from baseline, comparable to placebo. vancehowertonpharmacy.comcaplytahcp.com

Metabolic Syndrome Parameters: Weight, Glucose, Lipids

This compound has demonstrated a favorable metabolic profile in clinical trials, with a lower incidence of metabolic side effects such as weight gain, dyslipidemia, and hyperglycemia compared to many other antipsychotics. italianjournalofpsychiatry.itintracellulartherapies.comnih.govnih.govnih.govpatsnap.comresearchgate.netmdedge.comcaplytahcp.com

In studies for both schizophrenia and bipolar depression, changes in weight, fasting glucose, total cholesterol, and triglycerides have been reported to be similar to placebo. intracellulartherapies.compsychiatryonline.orgnih.govcaplytahcp.com Post hoc analyses of short-term and long-term studies in schizophrenia showed that patients on this compound had reduced rates of metabolic syndrome compared to those taking placebo or risperidone. mdedge.comthe-hospitalist.org In these analyses, a notable percentage of patients taking this compound who met criteria for metabolic syndrome at baseline no longer met the criteria at the end of the study period. mdedge.comthe-hospitalist.org Compared to risperidone, this compound was associated with smaller increases in glucose and triglycerides and greater reductions in total cholesterol. mdedge.comthe-hospitalist.org

A network meta-analysis of atypical antipsychotics for bipolar depression found that this compound had a lower rate of weight gain of ≥7% than placebo and other treatments included in the analysis. cambridge.org Olanzapine, in contrast, was associated with a significant increase in total cholesterol and triglycerides compared to placebo. cambridge.org

Cardiovascular Considerations: ECG QTc Interval

Assessment of cardiovascular safety, including the effect on the corrected QT (QTc) interval on the electrocardiogram (ECG), is a standard part of clinical trials for psychiatric medications. alivecor.comnih.govappliedclinicaltrialsonline.comprofil.com In clinical trials of this compound, there has been no clinically significant increase in the QT interval reported. nih.gov Pooled analyses of safety data in schizophrenia trials indicated that treatment-emergent QTcF increases were rare, with no clinically relevant effects on cardiac repolarization. nih.gov No patients in the this compound or placebo groups in these pooled analyses had a QTcF interval exceeding 480 ms. nih.gov

Prolactin Elevation Incidence

Clinical trials of this compound have investigated its impact on prolactin levels. In a pooled analysis of three randomized, double-blind, placebo-controlled trials evaluating this compound 42 mg for acute exacerbation of schizophrenia, mean change from baseline in prolactin was similar to or reduced in this compound-treated patients relative to placebo and were smaller than with risperidone. nih.govnih.gov This suggests a low propensity for prolactin elevation with this compound. An open-label phase II study also noted that mean prolactin levels decreased from the standard of care baseline in patients treated with this compound 60 mg. nih.gov This is in contrast to many other antipsychotics which are associated with hyperprolactinemia, potentially leading to sexual and reproductive system dysfunction. nih.govnih.gov

Other Clinically Significant Treatment-Emergent Adverse Events

Clinical trials have identified several other treatment-emergent adverse events (TEAEs) associated with this compound. In a pooled analysis of schizophrenia trials, the only TEAEs occurring at a rate of ≥5% and twice the rate of placebo for this compound 42 mg were somnolence/sedation and dry mouth. nih.govnih.gov These events were also observed with risperidone treatment at clinically meaningful rates. nih.gov The rate of somnolence/sedation was similar between this compound and risperidone, with none being severe in intensity. nih.gov An open-label study suggested a lower incidence of somnolence/sedation with evening administration (5.8%). nih.gov

In bipolar depression trials, the most common adverse reactions with this compound compared to placebo in monotherapy and adjunctive therapy studies included somnolence/sedation (13% vs 3% for both), dizziness (8% vs 4% for monotherapy, 11% vs 2% for adjunctive), nausea (8% vs 3% for monotherapy, 9% vs 4% for adjunctive), and dry mouth (5% vs 1% for monotherapy, 5% vs 1% for adjunctive). caplytahcp.com Somnolence was predominantly mild. caplytahcp.com A Phase 3 randomized placebo-controlled trial for major depressive episodes associated with bipolar I or II disorder reported somnolence (8.5% vs 1.1%) and nausea (6.4% vs 2.1%) as the only TEAEs occurring at a clinically meaningful rate (at least 5% and more than twice the rate of placebo) with this compound. psychiatryonline.orgnih.gov

A long-term open-label extension study of adjunctive this compound in major depressive disorder reported TEAEs in 67.7% of patients, with 36.1% experiencing a drug-related TEAE. jnjmedicalconnect.com TEAEs reported in ≥5% of patients in this study included headache (16.6%), dizziness (10.6%), dry mouth (8.0%), nausea (7.7%), somnolence (7.2%), diarrhea (6.2%), and nasopharyngitis (5.2%). jnjmedicalconnect.com The majority of these TEAEs (98.9%) were mild to moderate in severity. jnjmedicalconnect.com

Other potential clinically significant adverse events reported with antipsychotic drugs in general, and noted in relation to this compound, include tardive dyskinesia (TD), metabolic changes (hyperglycemia, diabetes mellitus, dyslipidemia, weight gain), orthostatic hypotension, falls, cerebrovascular adverse reactions in elderly patients with dementia-related psychosis, neuroleptic malignant syndrome (NMS), and leukopenia/neutropenia/agranulocytosis. caplytahcp.combiospace.comintracellulartherapies.comcaplytahcp.com While the incidence of EPS-related TEAEs with this compound has been reported as low and similar to placebo in some studies nih.govnih.govnih.gov, post-marketing data analysis has shown tardive dyskinesia to have a strong signal among severe adverse events reported with this compound. hcplive.comfrontiersin.orgresearchgate.net

Here is a summary of common TEAEs reported in clinical trials:

| Adverse Event | Schizophrenia Trials (this compound vs Placebo) nih.govnih.gov | Bipolar Depression Trials (Monotherapy this compound vs Placebo) caplytahcp.com | Bipolar Depression Trials (Adjunctive this compound vs Placebo) caplytahcp.com | MDD Adjunctive Open-label Extension (Any Cause) jnjmedicalconnect.com |

| Somnolence/Sedation | 24% vs 10% | 13% vs 3% | 13% vs 3% | 7.2% |

| Dry Mouth | 6% vs 2% | 5% vs 1% | 5% vs 1% | 8.0% |

| Dizziness | Not specified at ≥5% and twice placebo rate | 8% vs 4% | 11% vs 2% | 10.6% |

| Nausea | Not specified at ≥5% and twice placebo rate | 8% vs 3% | 9% vs 4% | 7.7% |

| Headache | Not specified at ≥5% and twice placebo rate | Not specified at ≥5% and twice placebo rate | Not specified at ≥5% and twice placebo rate | 16.6% |

| Diarrhea | Not specified at ≥5% and twice placebo rate | Not specified at ≥5% and twice placebo rate | Not specified at ≥5% and twice placebo rate | 6.2% |

| Nasopharyngitis | Not specified at ≥5% and twice placebo rate | Not specified at ≥5% and twice placebo rate | Not specified at ≥5% and twice placebo rate | 5.2% |

| Fatigue | Not specified at ≥5% and twice placebo rate | Not specified at ≥5% and twice placebo rate | Not specified at ≥5% and twice placebo rate | 7.2% (in pooled MDD data) intracellulartherapies.com |

| Tremor | Not specified at ≥5% and twice placebo rate | Not specified at ≥5% and twice placebo rate | Not specified at ≥5% and twice placebo rate | 5.0% (in one MDD study) biospace.com |

Discontinuation Rates Attributed to Adverse Events

Discontinuation rates due to TEAEs have been evaluated in clinical trials of this compound. In a pooled analysis of schizophrenia trials, rates of discontinuation due to TEAEs with this compound 42 mg (0.5%) were similar to placebo (0.5%) and lower than risperidone (4.7%). nih.govnih.gov

In a Phase 3 trial for major depressive episodes associated with bipolar I or II disorder, discontinuation due to adverse events occurred in 5.8% of patients in the this compound group compared to 2.6% in the placebo group. psychiatryonline.org

In a long-term open-label extension study of adjunctive this compound in major depressive disorder, treatment discontinuation due to an AE occurred in 7.4% of patients. jnjmedicalconnect.com

Risk Factors for Severe Adverse Events: Pharmacovigilance and Real-World Data Analysis

Pharmacovigilance analysis using real-world data from the FDA Adverse Event Reporting System (FAERS) database has provided insights into risk factors for severe adverse events associated with this compound. An analysis of 2,644 AE reports where this compound was the primary suspected drug, including 739 severe AE reports, identified several factors. frontiersin.orgresearchgate.net

Logistic regression analysis indicated that gender (female), bipolar II disorder, and concomitant drug use are independent risk factors for this compound-associated severe AEs. hcplive.comfrontiersin.orgresearchgate.net Specifically, female patients had a 1.811-fold increased risk compared with male patients (OR = 1.811 [1.302, 2.519], p = 0.000). frontiersin.orgresearchgate.net Patients with bipolar II disorder had a 1.695-fold increased risk compared with patients diagnosed with bipolar disorder (OR = 1.695 [1.320, 2.178], p = 0.000). frontiersin.orgresearchgate.net

Interestingly, concomitant use of CYP3A4 inhibitors or drugs metabolized by CYP3A4 was associated with a decreased risk of severe AEs (OR, 0.524 [95% CI, 0.434-0.633]; P = .000). hcplive.com

The most reported this compound-associated severe AE in this real-world data analysis was dizziness (81 cases), and tardive dyskinesia showed the strongest signal (ROR = 186.24). hcplive.comfrontiersin.orgresearchgate.net These findings from real-world data supplement information from clinical trials and highlight the need for caution when prescribing this compound, particularly in female patients and individuals with bipolar II disorder. hcplive.com

| Risk Factor | Association with Severe AEs (Real-World Data) hcplive.comfrontiersin.orgresearchgate.net |

| Female Gender | Increased Risk (OR = 1.811) |

| Bipolar II Disorder | Increased Risk (OR = 1.695) |

| Concomitant Drug Use | Increased Risk |

| Concomitant CYP3A4 Inhibitors or Substrates | Decreased Risk (OR = 0.524) |

Advanced Neurobiological Perspectives and Theoretical Underpinnings of Lumateperone Action

Reconceptualizing Dopamine (B1211576) and Serotonin (B10506) Dysregulation in Psychosis

The classical understanding of psychosis heavily implicates dopamine dysregulation, particularly hyperactivity in the mesolimbic pathway. While traditional antipsychotics primarily function as dopamine D₂ receptor antagonists, often leading to motor side effects due to widespread D₂ blockade, lumateperone offers a more nuanced interaction. mdpi.comnih.govnih.gov this compound acts as a presynaptic partial agonist and a postsynaptic antagonist at D₂ receptors. nih.govwikipedia.orgdrugbank.com This dual action is hypothesized to stabilize dopamine neurotransmission, reducing excessive activity in relevant brain regions without causing the extensive D₂ blockade associated with extrapyramidal symptoms. mdpi.comwikipedia.orgdrugbank.com

In addition to its dopaminergic effects, this compound exhibits potent antagonism at serotonin 5-HT₂A receptors. mdpi.comnih.govwikipedia.orgpsychiatryonline.org This high affinity for 5-HT₂A receptors, significantly greater than its affinity for D₂ receptors, is a key differentiator from many other second-generation antipsychotics. nih.govpsychiatryonline.orgmdpi.com 5-HT₂A receptor antagonism is thought to contribute to antipsychotic efficacy and also plays a role in mitigating the motor side effects that can arise from D₂ receptor blockade. nih.govpacific.eduwikipedia.orgmdpi.com Furthermore, 5-HT₂A antagonism can enhance dopamine release in certain brain regions, potentially improving cognitive and affective symptoms. cambridge.org this compound also demonstrates moderate affinity for the serotonin transporter (SERT), inhibiting serotonin reuptake, which may contribute to its antidepressant effects and efficacy against the negative symptoms of schizophrenia. nih.govnih.govwikipedia.org

A comparative look at receptor binding affinities highlights this compound's unique profile:

| Receptor Target | This compound Affinity (Ki) | Note | Source |

| 5-HT₂A | 0.54 nM | High affinity, Antagonist | mdpi.comnih.gov |

| D₂ | 32 nM | Moderate affinity, Presynaptic Agonist, Postsynaptic Antagonist | mdpi.comnih.gov |

| D₁ | 52 nM | Moderate affinity | mdpi.comnih.gov |

| SERT | 33-62 nM | Moderate affinity, Inhibitor | nih.govnih.gov |

| α₁ adrenergic | 73 nM | Low affinity | mdpi.com |

| 5-HT₂C | 173 nM | Low affinity | mdpi.com |

| H₁ histamine (B1213489) | > 1000 nM | Low affinity | mdpi.com |

This table illustrates that this compound's primary interactions are with 5-HT₂A and D₂ receptors, with a notable preference for the former. mdpi.comnih.govpsychiatryonline.org

This compound's Contribution to Glutamatergic Theories of Schizophrenia

Beyond the monoamine systems, dysregulation of the glutamatergic system is increasingly recognized as a significant factor in the pathophysiology of schizophrenia, particularly concerning cognitive and negative symptoms. nih.govwikipedia.orgitalianjournalofpsychiatry.it this compound uniquely contributes to glutamatergic theories through its indirect modulation of this system. nih.govpacific.edunih.govmdpi.comresearchgate.net

Preclinical studies suggest that this compound indirectly augments glutamatergic neurotransmission. wikipedia.orgresearchgate.net This effect is thought to be mediated, in part, through its activity at D₁ receptors. nih.govwikipedia.orgresearchgate.netcambridge.org Activation of D₁ receptors by this compound is proposed to lead to the phosphorylation of GluN2B subunits of NMDA receptors, consequently enhancing NMDA receptor activity. nih.govwikipedia.org NMDA receptor hypofunction has been implicated in the cognitive and negative symptoms of schizophrenia. wikipedia.orgdiva-portal.org By increasing NMDA receptor phosphorylation, this compound may help to restore impaired glutamate (B1630785) signaling in relevant brain areas like the prefrontal cortex. nih.govdiva-portal.orgnih.gov

Furthermore, preclinical data indicates that this compound can enhance both NMDA and AMPA receptor activity via the mammalian target of rapamycin (B549165) (mTOR) pathway, a mechanism potentially linked to rapid antidepressant effects observed in some studies. researchgate.netcambridge.org This modulation of glutamatergic transmission distinguishes this compound from many other antipsychotics and offers a theoretical basis for its observed effects on cognitive function and depressive symptoms in patients with schizophrenia and bipolar disorder. mdpi.commdpi.comitalianjournalofpsychiatry.itresearchgate.netdiva-portal.org

Brain Network Modulation and Functional Connectivity Changes

The complex interplay of neurotransmitter systems modulated by this compound is expected to influence large-scale brain networks and their functional connectivity, which are often disrupted in psychiatric disorders. Schizophrenia, for instance, is associated with alterations in the functional connectivity of various brain circuits, including the default mode network (DMN). biorxiv.orgfrontiersin.orgnih.gov